molecular formula C9H9N B155395 2-(1,3-Butadienyl)pyridine CAS No. 134542-02-2

2-(1,3-Butadienyl)pyridine

Cat. No.: B155395
CAS No.: 134542-02-2
M. Wt: 131.17 g/mol
InChI Key: QFCJBOUUDANSHD-ZZXKWVIFSA-N
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Description

2-(1,3-Butadienyl)pyridine is an organic compound that features a pyridine ring substituted with a butadienyl group at the second position

Scientific Research Applications

2-(1,3-Butadienyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

While the specific mechanism of action for “2-(1,3-Butadienyl)pyridine” is not available, it’s worth noting that pyridine compounds, such as dihydropyridines, work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .

Safety and Hazards

Pyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(1,3-Butadienyl)pyridine can be achieved through several synthetic routes. One notable method involves the iridium-catalyzed hydroalkenylation of 2-vinylpyridine with terminal alkynes. This reaction is facilitated by iridium(I) N-heterocyclic carbene complexes, which efficiently catalyze the formation of the desired product with high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of transition metal-catalyzed coupling reactions can be scaled up for industrial applications. The use of robust catalysts and optimized reaction conditions ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Butadienyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine oxides.

    Reduction: Reduction reactions can convert the butadienyl group into saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products:

    Oxidation: Pyridine oxides.

    Reduction: Saturated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparison with Similar Compounds

    2-Vinylpyridine: Similar in structure but lacks the extended conjugation of the butadienyl group.

    2-(1,3-Butadienyl)benzene: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties.

Uniqueness: 2-(1,3-Butadienyl)pyridine is unique due to the presence of both a pyridine ring and a butadienyl group, which provides a combination of aromaticity and extended conjugation

Properties

IUPAC Name

2-[(1E)-buta-1,3-dienyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-3-6-9-7-4-5-8-10-9/h2-8H,1H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCJBOUUDANSHD-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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